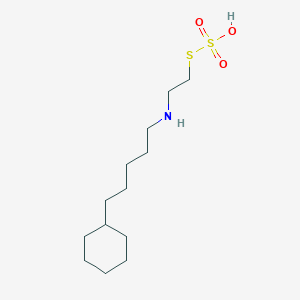
Propane, 1,1,2,3-tetrachloro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane, 1,1,2,3-tetrachloro-2-methyl- is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₄ and a molecular weight of 195.902 g/mol It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group
准备方法
Synthetic Routes and Reaction Conditions
Propane, 1,1,2,3-tetrachloro-2-methyl- can be synthesized through the chlorination of 2-methylpropane. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. The chlorination reaction is typically carried out at temperatures ranging from 60 to 70°C without the use of a catalyst . The reaction yields a mixture of chlorinated products, which are then separated and purified through distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of propane, 1,1,2,3-tetrachloro-2-methyl- involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-methylpropane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of the product. The crude product is then subjected to distillation and other purification techniques to obtain the final compound with high purity.
化学反应分析
Types of Reactions
Propane, 1,1,2,3-tetrachloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated hydrocarbons.
Oxidation Reactions: Products include more oxidized compounds such as alcohols, aldehydes, or carboxylic acids.
科学研究应用
Propane, 1,1,2,3-tetrachloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of propane, 1,1,2,3-tetrachloro-2-methyl- involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. These interactions can affect the function of enzymes, proteins, and other cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Propane, 1,1,1,3-tetrachloro-: Another chlorinated derivative of propane with a different substitution pattern.
Propane, 1,2,3-trichloro-2-methyl-: A related compound with three chlorine atoms and one methyl group.
Uniqueness
Propane, 1,1,2,3-tetrachloro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four chlorine atoms and one methyl group in specific positions allows for unique interactions and reactions compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
18963-01-4 |
|---|---|
分子式 |
C4H6Cl4 |
分子量 |
195.9 g/mol |
IUPAC 名称 |
1,1,2,3-tetrachloro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl4/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
InChI 键 |
WAURADWXPYHJJA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)(C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)




![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)



![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)


![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
